1-Ethyl-4-(methoxycarbonyl)pyridinium iodide 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide Ion association/dissociation behavior of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide in a number of ionic and molecular liquids by mathematical and computational modelling was reported.

Brand Name: Vulcanchem
CAS No.: 1199-65-1
VCID: VC20947321
InChI: InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
SMILES: CC[N+]1=CC=C(C=C1)C(=O)OC.[I-]
Molecular Formula: C9H12INO2
Molecular Weight: 293.1 g/mol

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

CAS No.: 1199-65-1

Cat. No.: VC20947321

Molecular Formula: C9H12INO2

Molecular Weight: 293.1 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide - 1199-65-1

Specification

CAS No. 1199-65-1
Molecular Formula C9H12INO2
Molecular Weight 293.1 g/mol
IUPAC Name methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide
Standard InChI InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Standard InChI Key NGEAJXXGUZQCPN-UHFFFAOYSA-M
SMILES CC[N+]1=CC=C(C=C1)C(=O)OC.[I-]
Canonical SMILES CC[N+]1=CC=C(C=C1)C(=O)OC.[I-]

Introduction

Chemical Identity and Structure

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary pyridinium salt characterized by a positively charged nitrogen atom on the pyridine ring. The compound's detailed identification parameters are presented in Table 1.

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers that enable consistent reference across scientific literature and databases.
Table 1: Chemical Identifiers of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

ParameterValue
CAS Number1199-65-1
Molecular FormulaC9H12INO2
Molecular Weight293.10 g/mol
MDL NumberMFCD00011996
InChI KeyNGEAJXXGUZQCPN-UHFFFAOYSA-M
PubChem CID70984
IUPAC Namemethyl 1-ethylpyridin-1-ium-4-carboxylate;iodide
SMILESCC[N+]1=CC=C(C=C1)C(=O)OC.[I-]

Common Synonyms

The compound is also known by alternative names in scientific literature and commercial contexts:

  • 4-Carbomethoxy-1-ethylpyridinium Iodide

  • EPA Substance Registry System: Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide

Physical and Chemical Properties

The physical and chemical properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide determine its behavior in various experimental conditions and applications.

Physical State and Appearance

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide typically appears as crystals or crystalline powder. The color can range from light yellow to brown, depending on purity and environmental conditions . The compound is available in high purity formulations, generally ≥97.0% as determined by titrimetric analysis .

Thermal Properties and Stability

Table 2: Physical Properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

PropertyValueReference
Physical FormCrystal/Crystalline Powder
ColorLight yellow to Brown
Melting Point110°C
Alternate Melting Point114-116°C (literature value)
StabilityStable under normal conditions
IncompatibilitiesStrong oxidizing agents
HygroscopicityHygroscopic

Chemical Reactivity

As a quaternary pyridinium salt, this compound demonstrates characteristic reactivity patterns. The positively charged nitrogen center makes it susceptible to nucleophilic attack, while the methoxycarbonyl group provides additional reactivity sites. The compound's charge transfer characteristics are influenced by solvent polarity, affecting its reactivity patterns when interacting with nucleophiles or other reactants.

Synthesis Methods

The preparation of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide involves specific synthetic pathways that yield the desired quaternary pyridinium salt.

General Synthetic Route

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with alkylating agents followed by quaternization steps to form the pyridinium salt. The process generally includes:

  • Starting with a suitable 4-substituted pyridine compound containing the methoxycarbonyl group

  • Quaternization of the pyridine nitrogen with an ethylating agent (typically ethyl iodide)

  • Isolation and purification of the resulting quaternary salt
    The reaction proceeds through nucleophilic substitution, where the lone pair on the pyridine nitrogen attacks the ethyl iodide, forming the quaternary ammonium salt.

Applications and Uses

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide has found utility in multiple scientific domains, demonstrating its versatility as a research tool and chemical reagent.

Analytical Applications

The compound has been employed as a probe for micropolarity determinations, making it valuable in studying solvent properties and microenvironments . It serves as a sensitive indicator of local polarity in complex systems.

Synthetic Applications

In organic synthesis, the compound functions as an effective reagent for synthesizing various organic compounds such as esters and amines. Its ability to facilitate specific chemical transformations under controlled conditions makes it valuable in preparing complex organic molecules.

Biochemical Studies

Researchers have explored this compound for its potential to inhibit bacterial and fungal growth by interacting with cell membranes, potentially disrupting cellular metabolism. This application highlights its potential in biochemical and pharmaceutical research.

Polymer Chemistry

As a catalyst in polymer synthesis, 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide helps control reaction conditions, leading to polymers with desired properties. Its catalytic activity makes it useful in developing specialized polymer materials.

Advanced Materials

The compound has been used in the preparation of related materials, including 1-ethyl-4-(methoxycarbonyl)pyridinium tetrakis(4-phenoxyphenyl)borate, suggesting applications in materials science .

Research Findings

Scientific investigations involving 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide have yielded valuable insights into its behavior in various systems and its potential applications.

Charge Transfer Studies

Research on this compound includes studies on charge transfer complexes using semi-empirical molecular orbital methods combined with UV-Visible spectroscopy. These investigations have provided insights into the compound's electronic properties and how they influence its reactivity.

Ion Association Behavior

The ion association/dissociation behavior of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide in various ionic and molecular liquids has been studied through mathematical and computational modeling . This research helps understand how the compound behaves in different solvent environments and its potential applications in solution chemistry.

Salts in Salts Research

Advanced research involving this compound includes studies on "Salts Dissolved in Salts," which explore the probability distribution and behavior of the 1-ethyl-4-(methoxycarbonyl)pyridinium cation in complex ionic environments . This research contributes to fundamental understanding of ion pairing and ionic interactions in concentrated salt systems.

Hazard ParameterClassificationReference
Signal WordWarning
Hazard PictogramExclamation Mark (GHS07)
GHS Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
SupplierPurityFormPackage SizesReference
TCI America≥97.0% (by titrimetric analysis)Crystal1g, 5g
Various>97.0%Crystalline Powder1g, 5g

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